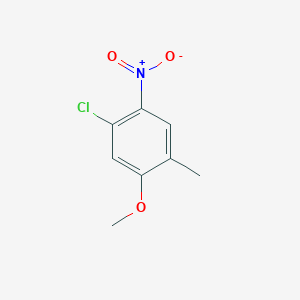

1-Chloro-5-methoxy-4-methyl-2-nitrobenzene

Overview

Description

“1-Chloro-5-methoxy-4-methyl-2-nitrobenzene” is a chemical compound with the molecular formula C8H8ClNO3 . It is a solid substance and has a molecular weight of 201.61 .

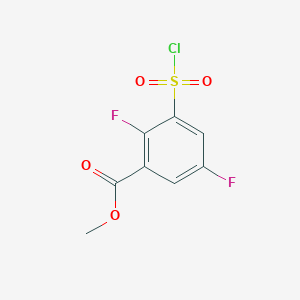

Molecular Structure Analysis

The molecular structure of “1-Chloro-5-methoxy-4-methyl-2-nitrobenzene” is represented by the linear formula C8H8ClNO3 . The compound contains a benzene ring substituted with a chloro group, a methoxy group, a methyl group, and a nitro group .Physical And Chemical Properties Analysis

“1-Chloro-5-methoxy-4-methyl-2-nitrobenzene” is a solid substance . It has a molecular weight of 201.61 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Environmental Fate and Degradation

Compounds like parabens, which share some structural similarities with 1-Chloro-5-methoxy-4-methyl-2-nitrobenzene, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies indicate that certain chemical functionalities can lead to weak endocrine-disrupting effects, though controversy remains about their health impacts. The degradation patterns of similar compounds in the environment, including their persistence and transformation into more stable by-products upon reaction with chlorine, have implications for assessing the environmental impact of 1-Chloro-5-methoxy-4-methyl-2-nitrobenzene (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmaceutical Applications

The role of specific functionalities in chemical compounds, such as nitro groups in nucleophilic aromatic substitution reactions, is crucial for developing pharmaceutical intermediates. These reactions, which are fundamental in synthetic organic chemistry, could suggest potential pathways for modifying or synthesizing drug molecules, including those involving 1-Chloro-5-methoxy-4-methyl-2-nitrobenzene as an intermediate (Pietra & Vitali, 1972).

Advanced Materials and Chemical Synthesis

The synthesis and functionalization of aromatic compounds are central to the development of materials with specific properties, such as liquid crystal dimers exhibiting unique transitional behaviors. Research into methylene-linked liquid crystal dimers, for example, showcases the importance of specific chemical groups in achieving desired material properties, which could be relevant to the applications of 1-Chloro-5-methoxy-4-methyl-2-nitrobenzene in material science (Henderson & Imrie, 2011).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

1-chloro-5-methoxy-4-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-5-3-7(10(11)12)6(9)4-8(5)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLCIMYSCRAJQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-5-methoxy-4-methyl-2-nitrobenzene | |

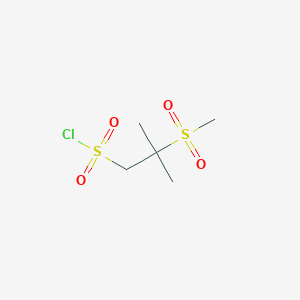

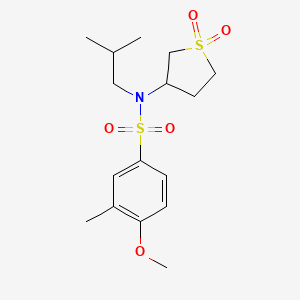

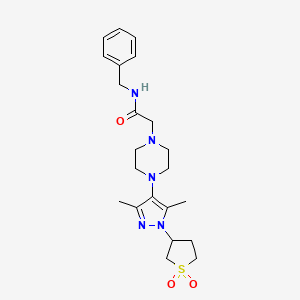

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2506410.png)

![N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide](/img/structure/B2506417.png)

![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2506419.png)

![2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2506427.png)

![N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2506428.png)